molecular formula C20H22N8 B5573962 2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B5573962
M. Wt: 374.4 g/mol
InChI Key: GACFSPRRAZGBBD-UHFFFAOYSA-N
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Description

2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features multiple nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring, the imidazole ring, and the tetrahydropyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole or imidazole derivatives.

Scientific Research Applications

2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and imidazole rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its combination of multiple heterocyclic rings, which can provide a synergistic effect in its biological activity. This makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

2-[1-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8/c1-2-4-16(5-3-1)19(6-9-26-15-22-14-24-26)27-10-8-23-20(27)18-12-17-13-21-7-11-28(17)25-18/h1-5,8,10,12,14-15,19,21H,6-7,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFSPRRAZGBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=NC=CN3C(CCN4C=NC=N4)C5=CC=CC=C5)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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